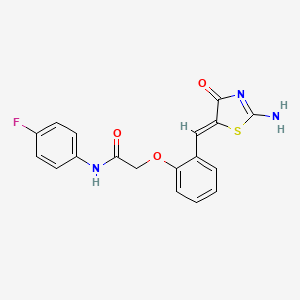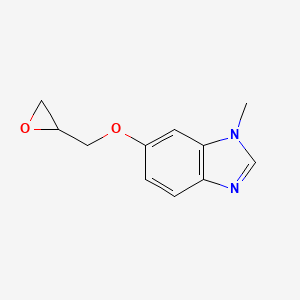
(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, also known as NDHM, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Functionalization
- Simultaneous Double C2/C3 Functionalization of Quinoline : A study demonstrated the synthesis of a closely related compound, 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, through simultaneous double C2/C3 functionalization of the pyridine ring of quinoline, offering insights into novel synthetic pathways for complex organic molecules (Belyaeva et al., 2018).
Photophysical Studies
- Synthesis and Evaluation of Polarity Sensitive Push-Pull Isoquinolines : Research on push-pull isoquinolines, which feature similar structural motifs, provides insights into the development of fluorescent probes for bioimaging or sensing applications, highlighting the versatility of such compounds in creating materials sensitive to environmental changes (Brambilla et al., 2021).
Anticancer Applications
- Molecular Modeling, Synthesis, and Biological Evaluation for Breast Cancer Treatment : This study on benzimidazole derivatives, structurally related to the target compound, explores their potential as antitumor agents. The design, synthesis, and evaluation of these compounds provide a framework for developing novel cancer therapeutics, underscoring the importance of structural analogs in medicinal chemistry (Panchal et al., 2020).
Material Science
- Novel Species of Soluble Thermally Stable Poly(keto ether ether amide)s : The study on polyamides incorporating a new diamine with keto and ether groups, related to the structural features of the target compound, emphasizes the compound's relevance in synthesizing high-performance materials with enhanced thermal stability and solubility. These findings point to potential applications in advanced material science (Sabbaghian et al., 2015).
Catalysis and Organic Transformations
- Mechanistic Study of L2Pd-Catalyzed Reduction of Nitrobenzene with CO : Research involving palladium-catalyzed reactions provides insight into the catalytic potential of compounds with nitro groups and their role in organic synthesis and transformations. This study could offer a foundation for exploring the catalytic applications of the compound (Mooibroek et al., 2012).
properties
IUPAC Name |
(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-4-2-1-3-5-13)17-9-8-12-6-7-15(18(20)21)10-14(12)11-17/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTJXUYPWKQPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide](/img/structure/B2641914.png)


![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)




![2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2641927.png)
![6-Fluoro-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2641928.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2641929.png)

